Castor oil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid.

Soluble in alcohol, benzene, carbon disulfide, chloroform

INSOL IN WATER

Solubility in water: very poo

Synonyms

Canonical SMILES

Isomeric SMILES

Castor oil, derived from the Ricinus communis plant, has a long history of medicinal use. However, scientific research is ongoing to explore its potential applications beyond laxatives, the only use approved by the FDA []. Here's a glimpse into some areas of scientific inquiry:

Anti-inflammatory Properties

Ricinoleic acid, the main fatty acid in castor oil, has shown promise in reducing inflammation. Studies on animals suggest it may help with inflammation-related pain and swelling []. Further research is needed to determine its effectiveness in humans.

Industrial Applications

Castor oil's unique chemical properties make it valuable for various industrial applications. Research is exploring its use in:

- Biodiesel production: As a renewable resource, castor oil is a potential feedstock for biodiesel fuels [].

- Lubricants: Castor oil's high viscosity and lubricating properties make it a potential component in eco-friendly lubricants [].

- Coatings and Paints: Research is investigating the use of castor oil in developing coatings and paints due to its chemical versatility [].

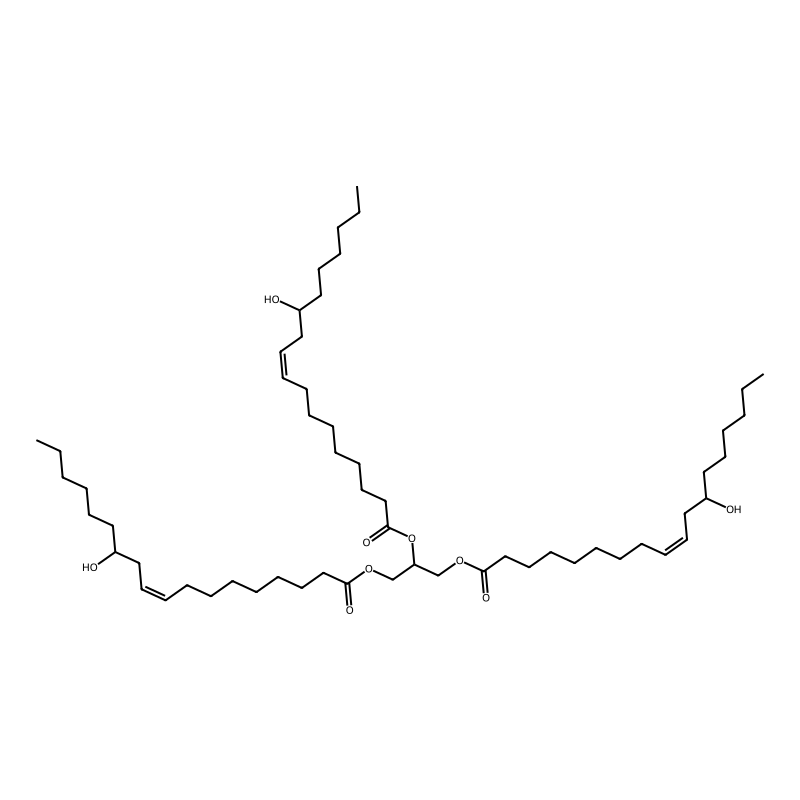

Castor oil is a pale yellow liquid extracted from the seeds of the Ricinus communis plant, commonly known as the castor bean. It is composed primarily of triglycerides, with ricinoleic acid being the predominant fatty acid, accounting for about 90% of its fatty acid content. The unique structure of castor oil includes a hydroxyl group, which imparts distinctive physical and chemical properties such as high viscosity, solubility in alcohols, and limited solubility in aliphatic solvents . Castor oil has been utilized for centuries in various applications ranging from traditional medicine to industrial uses.

The mechanism of action of castor oil depends on the application. As a laxative, ricinoleic acid is believed to irritate the intestinal lining, stimulating muscle contractions and promoting bowel movements []. More research is needed to fully understand the mechanisms of castor oil's other potential applications.

The chemical reactivity of castor oil is largely attributed to its functional groups: hydroxyl (-OH), alkene (-C=C-), and carboxylic (-COOH) groups. These enable a variety of reactions:

- Hydrolysis: Castor oil can undergo hydrolysis to yield glycerol and ricinoleic acid through acid or enzyme-catalyzed processes .

- Esterification: It can react with monohydric alcohols to form esters, which are useful in various applications .

- Halogenation: The presence of double bonds allows for halogenation reactions, producing halogenated derivatives .

- Dehydration and Alkoxylation: The hydroxyl group enables dehydration reactions and alkoxylation, leading to derivatives used in lubricants and coatings .

These reactions highlight the versatility of castor oil in producing a wide range of chemical derivatives.

Castor oil exhibits notable biological activities, primarily due to ricinoleic acid. It has been studied for its anti-inflammatory, analgesic, and laxative effects. Ricinoleic acid acts on specific receptors in the gastrointestinal tract, stimulating peristalsis and promoting bowel movements. Additionally, castor oil has antimicrobial properties, making it useful in topical applications for skin conditions .

Castor oil can be synthesized through several methods:

- Cold Pressing: This traditional method involves mechanically pressing the seeds to extract oil without heat.

- Solvent Extraction: In this method, organic solvents are used to dissolve and extract the oil from seeds.

- Chemical Refining: This process involves treating crude castor oil with alkali solutions to remove impurities and free fatty acids .

Each method has its advantages and limitations regarding yield, purity, and cost.

Castor oil is widely used across various industries:

- Cosmetics: Due to its emollient properties, it is used in lotions, creams, and lip balms.

- Pharmaceuticals: Castor oil serves as a laxative and is included in formulations for various medicinal products.

- Industrial Uses: It is employed in manufacturing lubricants, biodiesel, plastics, and coatings due to its unique chemical properties .

- Food Industry: Although less common due to safety concerns regarding ricin toxicity, it is sometimes used as a food additive.

Castor oil shares similarities with several other vegetable oils but stands out due to its unique composition. Below are some comparable compounds:

| Compound | Major Fatty Acid | Hydroxyl Groups | Unique Features |

|---|---|---|---|

| Castor Oil | Ricinoleic Acid | 1 | High viscosity; excellent solubility in alcohols |

| Jatropha Oil | Jatrophic Acid | 0 | Higher oxidative stability; less viscous |

| Neem Oil | Azadirachtin | 0 | Antimicrobial properties; used in pest control |

| Palm Oil | Palmitic Acid | 0 | Solid at room temperature; widely used in food |

| Soybean Oil | Linoleic Acid | 0 | Commonly used for cooking; lower viscosity |

Castor oil's unique hydroxyl group not only enhances its physical properties but also allows for diverse chemical modifications that are not possible with other oils . This makes it particularly valuable in industrial applications where specific functionalities are required.

Triglyceride Profile and Fatty Acid Distribution

Castor oil represents a unique vegetable oil derived from the seeds of Ricinus communis L., distinguished by its exceptional chemical composition centered around hydroxylated fatty acid triglycerides [1]. The oil consists predominantly of triglycerides, with triricinolein constituting the major component at approximately 81 percent of the total triglyceride content [2]. This triglyceride structure comprises a glycerol backbone esterified with three fatty acid chains, primarily ricinoleic acid, creating the characteristic molecular formula C₅₇H₁₀₄O₉ for the dominant triricinolein compound [3].

The triglyceride composition demonstrates remarkable consistency across different geographical origins, with triricinolein representing the predominant molecular species [1] [4]. The glycerol moiety serves as the central structural element, with each of its three hydroxyl groups forming ester bonds with fatty acid chains, predominantly ricinoleic acid [5]. This unique triglyceride configuration accounts for castor oil's distinctive physical and chemical properties, including its high viscosity and exceptional oxidative stability [6].

Ricinoleic Acid: Structure and Dominance (≥85% Composition)

Ricinoleic acid, chemically designated as (9Z,12R)-12-hydroxyoctadec-9-enoic acid, constitutes the predominant fatty acid component in castor oil, typically representing 85 to 95 percent of the total fatty acid profile [1] [7] [8]. The molecular formula C₁₈H₃₄O₃ defines this unique 18-carbon monounsaturated fatty acid with a molecular weight of 298.467 daltons [9] [10] [11].

The structural uniqueness of ricinoleic acid lies in its hydroxyl functional group positioned at the 12th carbon atom, distinguishing it from all other naturally occurring fatty acids [7]. This hydroxyl group, combined with a single double bond between the 9th and 10th carbon atoms in the cis configuration, creates three functional sites: the carboxyl group, the carbon-carbon double bond, and the hydroxyl group [5]. The systematic chemical name (9Z,12R)-12-hydroxyoctadec-9-enoic acid reflects the stereochemical configuration, with the Z designation indicating the cis geometry of the double bond and R denoting the absolute configuration at the 12th carbon [9] [11].

Quantitative analysis across multiple studies reveals consistent ricinoleic acid concentrations ranging from 87.3 percent in Indian varieties to 94.59 percent in Pakistani cultivars [12]. Tanzania-sourced castor oil demonstrates ricinoleic acid content varying from 83.5 to 92.3 percent across different regions [13] [14]. Brazilian castor oil contains 88.2 percent ricinoleic acid, while Chinese varieties exhibit 90.85 percent [12]. These variations reflect genetic diversity and environmental influences on fatty acid biosynthesis.

The biosynthesis of ricinoleic acid occurs through the enzymatic hydroxylation of oleic acid by oleate 12-hydroxylase, a process that predominantly takes place in the endosperm and cotyledon of developing castor seeds [12] [15]. This hydroxylation reaction represents the critical step distinguishing castor oil from other vegetable oils and accounts for its exceptional industrial value [8].

Minor Constituents: Oleic, Linoleic, and Stearic Acids

The minor fatty acid constituents of castor oil, while representing a small percentage of the total composition, contribute significantly to the oil's overall chemical profile and functionality. Oleic acid (C₁₈H₃₄O₂), a monounsaturated fatty acid with a single double bond at the 9th carbon position, typically comprises 2.1 to 4.26 percent of castor oil fatty acids [16] [13]. This 18-carbon fatty acid serves as the biosynthetic precursor to ricinoleic acid through enzymatic hydroxylation [12] [15].

Linoleic acid (C₁₈H₃₂O₂), a polyunsaturated fatty acid containing two double bonds at the 9th and 12th carbon positions, represents 3.87 to 5.82 percent of the fatty acid profile [16]. The presence of conjugated methylene groups in linoleic acid makes it particularly susceptible to oxidation, approximately 10 to 12 times more reactive than oleic acid [15]. Geographic variations significantly influence linoleic acid content, with some regional samples showing complete absence of this fatty acid [12].

Stearic acid (C₁₈H₃₆O₂), a saturated 18-carbon fatty acid, constitutes 0.8 to 2.7 percent of castor oil composition [16] [17]. This saturated fatty acid contributes to the oil's oxidative stability and thermal properties. The stearic acid content shows notable variation among different genotypes, ranging from 0.8 percent in some varieties to 1.92 percent in others [16].

Palmitic acid (C₁₆H₃₂O₂), a saturated 16-carbon fatty acid, represents 0.4 to 2.5 percent of the total fatty acid composition [16] [17]. This shorter-chain saturated fatty acid influences the melting characteristics and physical properties of the oil. Regional variations demonstrate significant differences, with Dar es Salaam samples containing 8.8 percent palmitic acid compared to 2.3 percent in Arusha samples [14].

Linolenic acid (C₁₈H₃₀O₂), a polyunsaturated fatty acid with three double bonds, occurs in trace amounts typically below 1 percent [16] [17]. This essential fatty acid contributes to the nutritional profile of castor oil but remains absent in many geographic samples [12]. The presence or absence of linolenic acid appears closely linked to environmental conditions and genetic factors.

The minor fatty acid composition exhibits significant inter-regional variations, reflecting the influence of genetic diversity, climatic conditions, and soil characteristics on fatty acid biosynthesis [12] [18]. These variations create distinct chemical fingerprints for castor oils from different geographic origins while maintaining the characteristic dominance of ricinoleic acid.

Spectroscopic Characterization (FTIR, NMR)

Fourier Transform Infrared (FTIR) spectroscopy provides comprehensive identification of functional groups present in castor oil, revealing characteristic absorption bands that confirm the presence of hydroxylated fatty acids and triglyceride structures [19] [20] [21]. The FTIR spectrum of castor oil exhibits distinctive absorption patterns in the range of 4500 to 400 cm⁻¹, with specific bands corresponding to different molecular vibrations [19].

The broad absorption band at 3421 to 3424 cm⁻¹ represents the characteristic O-H stretching vibrations of hydroxyl groups, directly indicating the presence of ricinoleic acid as the predominant component [19] [21]. This hydroxyl band demonstrates high intensity, consistent with the elevated concentration of hydroxylated fatty acids in castor oil [21]. The band intensity correlates positively with specific gravity measurements, providing a spectroscopic method for quality assessment [19].

The absorption at 3007 cm⁻¹ corresponds to C-H stretching vibrations of the cis-double bond, confirming the presence of unsaturated fatty acids [19]. This band shows correlation with free fatty acid content, serving as an alternative indicator when the traditional carbonyl band at 1709 cm⁻¹ remains absent [19]. The asymmetrical and symmetrical CH₂ stretching vibrations appear at 2923 and 2853 cm⁻¹ respectively, indicating the presence of methylene groups in the fatty acid chains [19].

The carbonyl stretching absorption at 1739 to 1742 cm⁻¹ represents the C=O stretching of triglyceride ester linkages, confirming the oil's triglyceride structure [19] [21]. This band correlates with saponification values, providing spectroscopic validation of ester content [19]. The C=C stretching vibration at 1652 to 1659 cm⁻¹ indicates the presence of carbon-carbon double bonds in unsaturated fatty acids [19] [21].

Additional characteristic bands include CH₂ scissors vibration at 1457 cm⁻¹, which correlates with viscosity measurements, and bending vibrations of CH₂ groups at 1377 cm⁻¹, showing correlation with refractive index values [19]. The C-O ester group vibrations appear at 1239 cm⁻¹, while additional bands at 1161, 1096, and 1031 cm⁻¹ provide further structural confirmation [19].

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR at 60 MHz, enables quantitative analysis of unsaturation levels in castor oil through integration of specific resonance signals [22]. The glycerol backbone protons appear at approximately 5.3 ppm, while olefinic protons (-CH=CH-) resonate around 5.3 ppm, providing measures of overall unsaturation [22].

The bis-allyllic protons (-CH₂-) positioned between two double bonds generate distinct resonances that specifically quantify polyunsaturation levels [22]. The integral ratios of these signals relative to glycerol backbone protons enable calculation of average olefinic and bis-allyllic proton numbers per triglyceride molecule [22]. This analytical approach provides quantitative assessment of fatty acid composition and unsaturation characteristics.

Allylic protons adjacent to double bonds produce characteristic signals that contribute to the overall NMR fingerprint of castor oil [22]. The terminal methyl groups (-CH₃) of fatty acid chains and methylene groups closest to ester linkages generate specific resonances that aid in structural identification [22]. The large peak at approximately 1.2 ppm originates from the remaining methylene groups in fatty acid chains, providing information about average chain length [22].

Comparative Analysis of Genotype-Specific Variations

Extensive comparative analysis across multiple castor genotypes reveals significant variations in chemical composition, demonstrating the influence of genetic factors on fatty acid profiles and triglyceride distribution [16] [12] [18] [23]. Twenty-six distinct genotypes analyzed through Gas Chromatography with Flame Ionization Detection (GC-FID) demonstrate oil content variations ranging from 36.78 to 45.86 percent, with genotype SHB-1019 exhibiting the highest oil yield [16].

Ricinoleic acid content shows genotype-specific variations, with VI-9 genotype containing 96.62 percent ricinoleic acid, representing the highest concentration among analyzed varieties [16]. Conversely, GEETA genotype demonstrates relatively lower ricinoleic acid content at 87.69 percent while exhibiting elevated levels of other fatty acids [16]. These variations reflect genetic control over fatty acid biosynthesis pathways and enzyme expression patterns.

Saturated fatty acid content exhibits notable genotype dependency, with SKI-370 genotype containing 3.38 percent total saturated fatty acids, compared to 1.85 percent in VI-9 genotype [16]. Stearic acid concentrations range from 1.22 percent in VI-9 to 1.92 percent in SKI-370, while palmitic acid varies from 0.61 percent in GCH-7 to 1.46 percent in SKI-370 [16]. These variations directly influence the physical properties and industrial applications of the extracted oil.

Monounsaturated fatty acid content, primarily oleic acid, demonstrates significant genotype-specific differences, ranging from 2.10 percent in VI-9 to 4.26 percent in GEETA genotype [16]. This variation affects the oleic acid to ricinoleic acid ratio, which influences oxidative stability and industrial processing characteristics [16]. Higher oleic acid content generally correlates with improved oxidative stability for specific industrial applications.

Polyunsaturated fatty acid composition shows genotype-dependent variations in both linoleic and linolenic acid content [16]. Linoleic acid concentrations range from 3.87 percent to 5.82 percent, with GEETA genotype exhibiting the highest levels [16]. Linolenic acid content varies from 0.46 percent in DCS-94 to 0.89 percent in VI-9 genotype [16]. These variations affect the overall unsaturated to saturated fatty acid ratios and oxidative susceptibility.

Geographic influence on genotype performance demonstrates significant environmental effects on chemical composition [18] [23]. Castor genotypes grown in different climatic zones exhibit varying fatty acid profiles, with Adana-grown samples containing 84.63 percent ricinoleic acid compared to 86.87 percent in Mersin-grown samples [18]. Environmental factors including temperature, humidity, and soil conditions directly influence enzymatic activities governing fatty acid biosynthesis.

Comparative analysis of four commercial varieties (DS-30, PR-7/1, PR-101, Local) under controlled experimental conditions reveals significant differences in oil quality parameters [23]. DS-30 variety demonstrates maximum oil content at 49.978 percent and highest ricinoleic acid content at 87.978 percent [23]. The Local variety exhibits elevated protein content at 16.280 percent but lower oil yield, indicating inverse relationships between oil and protein accumulation [23].

Correlation analysis among fatty acids reveals negative correlations between ricinoleic acid and other fatty acid components, with correlation coefficients of -0.793 for stearic acid, -0.836 for palmitic acid, -0.876 for oleic acid, and -0.884 for linoleic acid [16]. These negative correlations indicate competitive biosynthetic pathways where increased ricinoleic acid synthesis occurs at the expense of other fatty acid production.

The oleic acid to linoleic acid ratio varies significantly among genotypes, ranging from 0.536 in SH-72 to 0.815 in JI-35 [16]. This ratio serves as an indicator of oxidative stability, with higher ratios indicating improved resistance to oxidative degradation [16]. Similarly, the monounsaturated to polyunsaturated fatty acid ratio provides insights into oil stability characteristics across different genotypes.

Mechanical extraction methods rely on physical pressure to rupture oil-containing cells within castor seeds, facilitating oil release without chemical solvents. These techniques preserve oil quality while maintaining environmental sustainability, though they typically achieve lower extraction yields compared to solvent-based methods.

Cold-Pressing versus Expeller-Pressing Efficiency

Cold-pressing operates at temperatures below 120°F (49°C), utilizing mechanical pressure to extract oil while minimizing thermal degradation [1]. This method preserves natural nutritional compounds and maintains superior oil quality characterized by lower acid values and lighter coloration [2]. Research demonstrates that cold-pressed castor oil achieves yields of approximately 30-35% with extraction efficiencies ranging from 60-70% [1] [3].

Expeller-pressing employs higher temperatures between 140-210°F (60-99°C) through mechanical friction generated during the pressing process [2]. While this method achieves slightly higher yields of 31-33%, the elevated temperatures may compromise certain oil quality parameters [1]. The expeller-pressing technique demonstrates extraction efficiencies of 62-65%, representing a marginal improvement over cold-pressing methods [2].

Comparative analysis reveals that expeller-pressing provides 3-5% higher oil recovery rates compared to cold-pressing, primarily due to reduced oil viscosity at elevated temperatures [4]. However, cold-pressed castor oil exhibits superior chemical stability and lower free fatty acid content, making it preferable for pharmaceutical and cosmetic applications [1] [4].

Temperature Effects on Oil Yield and Purity

Temperature regulation significantly influences both extraction efficiency and oil quality parameters. Research indicates that optimal extraction temperatures range from 100-150°C, balancing maximum yield with acceptable quality standards [5] [6].

Yield Optimization: Studies demonstrate that oil yield increases progressively from 28.5% at 50°C to 40.8% at 100°C, reaching optimal extraction at temperatures around 100-120°C [5] [6]. Beyond 150°C, yields begin declining due to thermal degradation and oil polymerization, with yields dropping to 32% at 250°C [6].

Quality Preservation: Oil purity exhibits an inverse relationship with extraction temperature. Acid values remain lowest (2.1 mg KOH/g) at 100°C, increasing to 3.5 mg KOH/g at 250°C [6]. This temperature-dependent degradation occurs due to hydrolytic reactions and oxidative processes accelerated by excessive heat [6].

Extraction Rate Dynamics: The extraction rate constant demonstrates non-linear temperature dependence, peaking at 0.13 g/s at 100°C before declining at higher temperatures [5] [6]. This phenomenon reflects the competing effects of reduced viscosity facilitating oil flow versus thermal degradation inhibiting extraction efficiency [6].

The optimal temperature range of 100-120°C achieves the best compromise between yield maximization and quality preservation, with extraction efficiencies reaching 81-92% while maintaining acceptable oil quality parameters [5] [6].

Solvent-Based Extraction Systems

Solvent extraction methods utilize chemical solvents to dissolve oil from castor seeds, typically achieving higher yields than mechanical methods. The choice of solvent significantly impacts extraction efficiency, environmental sustainability, and product quality.

Hexane versus Green Solvent Performance (d-Limonene, Ethanol)

Hexane Extraction: Traditional hexane extraction achieves yields of 31.4% with extraction times of 3.0 hours [7] [8]. Despite its industrial prevalence, hexane presents environmental and health concerns due to its toxicity and petroleum origin [9] [10]. The optimal extraction conditions for hexane involve solid-to-solvent ratios of 1:9 and extraction periods of 12 hours, achieving maximum yields of 45.8% [7] [8].

Green Solvent Alternatives: Research demonstrates that environmentally friendly solvents can achieve superior performance compared to hexane [9] [10]. Ethanol extraction yields 45.4% oil content, representing a 44% improvement over hexane [9] [11]. The green solvent ranking based on extraction efficiency follows: furfural (47.1%) > ethanol (45.4%) > p-cymene (39.2%) > d-limonene (39.1%) > α-pinene (38.1%) [9] [10].

d-Limonene Performance: This citrus-derived solvent achieves 39.1% oil yield with a green rating of 9/10 [9] [12]. d-Limonene demonstrates excellent solvent recovery properties through simple distillation, making it economically viable for industrial applications [9] [12]. Its high boiling point (176°C) allows for efficient solvent recycling while maintaining oil quality [9] [12].

Ethanol Extraction Characteristics: Ethanol exhibits exceptional extraction performance, achieving 45.4% yield with moderate extraction times of 3.5 hours [9] [11]. The polar nature of ethanol facilitates superior dissolution of ricinoleic acid, the primary component of castor oil [9] [11]. Ethanol extraction demonstrates improved oil recovery at temperatures up to 78°C, beyond which yield decreases due to solvent evaporation [9] [11].

Soxhlet Extraction Kinetics

Soxhlet extraction provides continuous solvent circulation, enabling comprehensive oil recovery through repeated extraction cycles. This method demonstrates complex kinetic behavior influenced by temperature, solvent properties, and extraction duration.

Temperature-Dependent Kinetics: Soxhlet extraction exhibits optimal performance at 70-80°C, achieving maximum extraction rate constants of 0.052 min⁻¹ and equilibrium yields of 55.1% [9] [13]. The extraction process follows pseudo-first-order kinetics, with rate constants increasing from 0.015 min⁻¹ at 50°C to 0.065 min⁻¹ at 90°C [9] [13].

Extraction Efficiency Optimization: The highest extraction efficiency (93.8%) occurs at 80°C, with declining performance at higher temperatures due to solvent degradation and oil polymerization [9] [13]. The half-life of extraction decreases from 46.2 minutes at 50°C to 10.7 minutes at 90°C, indicating accelerated mass transfer at elevated temperatures [9] [13].

Solvent-Specific Performance: Different solvents demonstrate varying kinetic behaviors in Soxhlet extraction. Polar solvents like ethanol and methanol achieve superior yields (55.2-56.1%) compared to non-polar solvents like hexane (31.4%) [14] [15]. The extraction mechanism involves initial rapid oil dissolution followed by slower diffusion-controlled mass transfer [9] [13].

Process Optimization: Optimal Soxhlet extraction conditions include temperatures of 70-80°C, extraction times of 3-4 hours, and solvent-to-solid ratios of 8:1 to 10:1 [9] [13] [14]. These conditions achieve extraction efficiencies exceeding 90% while maintaining acceptable oil quality parameters [9] [13].

Hybrid Approaches: Press-Solvent Sequential Extraction

Hybrid extraction methodologies combine mechanical pressing with subsequent solvent extraction to maximize oil recovery while maintaining economic viability. This approach exploits the complementary advantages of both extraction methods.

Sequential Process Design: The hybrid approach initially employs mechanical pressing to extract 45% of available oil, followed by solvent extraction of the remaining oil from the pressed cake [16] [17]. This sequential process achieves total oil recovery of 57.5%, representing a 28% improvement over mechanical pressing alone [16] [17].

Economic Optimization: While hybrid extraction requires higher total energy input (2.0 kWh/kg), the increased oil recovery improves overall economic efficiency to 7.8 on a normalized scale [16] [17]. The mechanical pressing stage provides immediate oil recovery with minimal processing time (0.5 hours), while solvent extraction maximizes yield from residual material [16] [17].

Quality Considerations: The hybrid approach maintains oil quality scores of 90, balancing the high quality of mechanically extracted oil (92) with the slightly lower quality of solvent-extracted oil (88) [16] [17]. This represents an optimal compromise between yield maximization and quality preservation [16] [17].

Process Integration: Effective hybrid extraction requires careful integration of pressing and solvent extraction stages. The pressed cake contains approximately 10% residual oil, making it suitable for solvent extraction using hexane, heptane, or petroleum ether [16] [17]. Soxhlet extractors or commercial solvent extraction systems efficiently recover this residual oil [16] [17].

Industrial Applications: Commercial hybrid extraction systems achieve oil recovery rates of 80-85% of total available oil, significantly exceeding the 45% recovery of mechanical pressing alone [16] [17]. The combination of immediate mechanical extraction with subsequent solvent recovery provides operational flexibility and economic advantages in large-scale production [16] [17].

Purity

Physical Description

Liquid

COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Exact Mass

Boiling Point

313 °C

Flash Point

445 °F (229 °C) (closed cup)

445 °F (closed cup)

229 °C c.c.

Density

0.945-0.965 at 25 °C/25 °C

Relative density (water = 1): 0.96

Odor

Appearance

Melting Point

Freezing point: -10 °C

-10 - -18 °C

Storage

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2437 of 2438 companies (only ~ 0% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Therapeutically, castor oil has been administered orally for its laxative action... /Former use/

Castor oil is used in cosmetics and foods and orally, parenterally, and topically in pharmaceutical formulations. It is generally regarded as a relatively nontoxic and nonirritant material when used as an excipient.

...It is usually administered only when prompt, thorough evacuation of the bowel is desired, as in preparation for certain radiological examinations. /Former/

The usual cathartic dose /of castor oil/ (in adults, 15-60 mL on an empty stomach) produces one or two copious and semifluid stools within 1-6 hr. Thus, castor oil should not be taken late in the day with the expectation of sleeping.

If chilled castor oil is taken with fruit juice or a carbonated beverage is consumed immediately thereafter, tolerance is improved. Neoloid, a mint-flavored emulsion of castor oil, also may be more palatable.

It is ... used to empty the GI tract of gas and feces prior to proctoscopy or X-ray studies of GI tract ...sometimes employed to initiate labor at term. Hyperemia of intestinal tract causes reflex stimulation of uterus. /Former/

No harm results if this dose (usually 15 mL) is exceeded inasmuch as the cathartic action of the first portion of the oil sweeps the remaining oil through intestinal tract.

Medication (Veterinary): As a laxative or purgative in non-ruminants or young ruminants, where saponification in small intestine helps produce a small amount of an irritant sodium ricinoleate soap which produces most of desired effect. This occurs within approx 4-6 hr in dogs and longer ... in large animals (12 hr in calves and foals).

Medication (Veterinary): The balance of the oil produces bulk enhancing and lubricating effects. Part of this is due to formation of glycerine from hydrolysis of part of castor oil. Still /as of 1974/ popular oral treatment of calves and foals for meconium retention.

Medication (Vet): Externally, it is used like other bland oils in zinc oxide-type ointments, ulcer therapy, and to aid epitheliazation of burn-like lesions without dessication and cornification. Alone or with thuja by daily application for the removal of teat warts on cows.

Medication (Vet): Topically, as a corneal protectant after foreign body injuries, and as a vehicle for prolonged action of alkaloids such as cocaine and atropine on the eye.

The use of castor oil to stimulate labor /was investigated/ using 196 patients with premature rupture of membranes (PROM), at least 4 hr in duration, who were between 37 and 42 weeks of gestation. Patients were identified by reviewing charts of all patients who were admitted at an out-of-hospital birthing center from 1976 through 1981. Of the 196 patients, 107 (mean age = 28.6 years) were dosed orally with castor oil (2 oz) and 89 (mean age=27.6 years) were not. Castor oil was administered only to PROM patients who had a latency period of at least 4 hr. All patients were observed for labor onset for 24 hr after the onset of PROM. If labor did not occur at this time, the patients were transferred to a hospital for oxytocin stimulation. The longest interval between rupture of the membranes and delivery was 48 hr. Of the 107 patients dosed with castor oil, 80 (75%) had labor onset. Spontaneous labor occurred in 52 (58%) of the 89 control patients. This difference between patients dosed with castor oil and controls was statistically significant (p < .05). The interval between castor oil administration and the onset of labor ranged from 1 to 13 hr (mean = 4 hr). Labor outcomes were also evaluated for type of delivery, incidence of oxytocin stimulation, and infant well-being. The need for cesarean sections was nearly three times greater in the control group (15.7% incidence) than in patients dosed with castor oil (5.6% incidence). This difference was found to be statistically significant (p < .01). Additionally, the group dosed with castor oil did not require oxytocin stimulation as frequently (36% incidence) when compared to the control group (43% incidence), and the difference was not statistically significant. Infant outcomes in the two groups were studied by observing Apgar scores at 1 and 5 min, and looking for any evidence of meconium staining. Two infants with Apgar scores of <7 were reported for both groups. At the time of membrane rupture, the presence of meconium was very low in both groups. Meconium staining was not observed after dosing with castor oil. It is also important to note that there were no maternal deaths and no significant maternal morbidity.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A06 - Drugs for constipation

A06A - Drugs for constipation

A06AB - Contact laxatives

A06AB05 - Castor oil

Mechanism of Action

In a study involving male Crl:CD BR rats, the findings suggested that castor oil-induced diarrhea is the result of activation of NK1 and NK2 receptors by endogenous tachykinins.

Impurities

Other CAS

Drug Warnings

Castor oil is contraindicated in pregnant or menstruating women.

... Should not be taken late in the day with the expectation of sleeping.

Sensitivity to castor oil when used medicinally is extremely rare.

For more Drug Warnings (Complete) data for Castor oil (12 total), please visit the HSDB record page.

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

CARRIER_SOLVENT; -> JECFA Functional Classes

Cosmetics -> Emollient; Moisturising; Skin conditioning; Smoothing; Solvent

Methods of Manufacturing

From the seeds of the castor bean, Ricinus communis, ... They are cold-pressed for the first grade of medicinal oil and hot pressed for the common qualities, approximately 40% of the oil content of the bean being obtained. Residual oil in the cake is obtained by solvent extraction.

Cold pressing of the spotted, oblong seeds yields a light, viscous oil which is used primarily in pharmaceutical products. Subsequent expelling at elevated temperatures and extraction with hexane yields a yellowish-brown oil which is used primarily in technical applications.

General Manufacturing Information

All other basic organic chemical manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Paint and coating manufacturing

Petroleum lubricating oil and grease manufacturing

Plastic material and resin manufacturing

Printing ink manufacturing

Castor oil: ACTIVE

Pressing removes between 70 and 90% of ... oil from bean ...

The castor bean (Ricinus communis) ... /yields/ approx 50% castor oil ...

Castor oil, prepared by cold-pressing the seeds is bland and innocuous when applied to the eye. However, both the original seed and the residue after pressing contain a highly toxic substance, ricin, which is not present in the oil.

Fixed oil obtained by cold-pressing the seeds of Ricinus communis L, Euphorbiaceae. Triglyceride of fatty acids. Fatty acid composition is approx ricinoleic 87%, oleic 7%, linoleic 3%, palmitic 2%, stearic 1%, and dihydroxystearic, trace amt.

For more General Manufacturing Information (Complete) data for Castor oil (10 total), please visit the HSDB record page.

Storage Conditions

Castor oil emulsions should be protected from freezing.

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Store under inert gas.

Interactions

Stability Shelf Life

Castor oil is stable and does not turn rancid unless subjected to excessive heat.

Dates

2: Zhao SS, Ma DX, Zhu Y, Zhao JH, Zhang Y, Chen JQ, Sheng ZL. Antidiarrheal effect of bioactivity-guided fractions and bioactive components of pomegranate (Punica granatum L.) peels. Neurogastroenterol Motil. 2018 May 2:e13364. doi: 10.1111/nmo.13364. [Epub ahead of print] PubMed PMID: 29717519.

3: Simhadri Vsdna N, Muniappan M, Kannan I, Viswanathan S. Phytochemical analysis and docking study of compounds present in a polyherbal preparation used in the treatment of dermatophytosis. Curr Med Mycol. 2017 Dec;3(4):6-14. doi: 10.29252/cmm.3.4.6. PubMed PMID: 29707673; PubMed Central PMCID: PMC5917095.

4: Tian X, Chen WQ, Liu XL, Chen H, Liu BL, Pi YP. Comparative efficacy of combination of 1 L polyethylene glycol, castor oil and ascorbic acid versus 2 L polyethylene glycol plus castor oil versus 3 L polyethylene glycol for colon cleansing before colonoscopy: Study protocol of a randomized, double-blind, single-center study. Medicine (Baltimore). 2018 Apr;97(17):e0481. doi: 10.1097/MD.0000000000010481. PubMed PMID: 29703007.

5: Delatte TL, Scaiola G, Molenaar J, de Sousa Farias K, Alves Gomes Albertti L, Busscher J, Verstappen F, Carollo C, Bouwmeester H, Beekwilder J. Engineering storage capacity for volatile sesquiterpenes in Nicotiana benthamiana leaves. Plant Biotechnol J. 2018 Apr 23. doi: 10.1111/pbi.12933. [Epub ahead of print] PubMed PMID: 29682901.

6: Lunn D, Smith GA, Wallis JG, Browse J. Development Defects of Hydroxy-Fatty Acid Accumulating Seed Are Reduced by Castor Acyltransferases. Plant Physiol. 2018 Apr 20. pii: pp.01805.2017. doi: 10.1104/pp.17.01805. [Epub ahead of print] PubMed PMID: 29678860.

7: Shang Q, Liu C, Hu Y, Jia P, Hu L, Zhou Y. Bio-inspired hydrophobic modification of cellulose nanocrystals with castor oil. Carbohydr Polym. 2018 Jul 1;191:168-175. doi: 10.1016/j.carbpol.2018.03.012. Epub 2018 Mar 13. PubMed PMID: 29661305.

8: Su L, Mata-Contreras J, Vélez P, Fernández-Prieto A, Martín F. Analytical Method to Estimate the Complex Permittivity of Oil Samples. Sensors (Basel). 2018 Mar 26;18(4). pii: E984. doi: 10.3390/s18040984. PubMed PMID: 29587460.

9: Mori Cortés N, Lorenzo G, Califano AN. Food grade microemulsion systems: Sunflower oil/castor oil derivative-ethanol/water. Rheological and physicochemical analysis. Food Res Int. 2018 May;107:41-47. doi: 10.1016/j.foodres.2018.01.073. Epub 2018 Jan 31. PubMed PMID: 29580502.

10: Chen X, McClements DJ, Wang J, Zou L, Deng S, Liu W, Yan C, Zhu Y, Cheng C, Liu C. Coencapsulation of (-)-Epigallocatechin-3-gallate and Quercetin in Particle-Stabilized W/O/W Emulsion Gels: Controlled Release and Bioaccessibility. J Agric Food Chem. 2018 Apr 11;66(14):3691-3699. doi: 10.1021/acs.jafc.7b05161. Epub 2018 Apr 2. PubMed PMID: 29578697.

11: Vani JM, Monreal MTFD, Auharek SA, Cunha-Laura AL, de Arruda EJ, Lima AR, da Silva CM, Antoniolli-Silva ACMB, de Lima DP, Beatriz A, Oliveira RJ. The mixture of cashew nut shell liquid and castor oil results in an efficient larvicide against Aedes aegypti that does not alter embryo-fetal development, reproductive performance or DNA integrity. PLoS One. 2018 Mar 19;13(3):e0193509. doi: 10.1371/journal.pone.0193509. eCollection 2018. PubMed PMID: 29554095; PubMed Central PMCID: PMC5858748.

12: Rojas-Bedolla EI, Gutiérrez-Pérez JL, Arenas-López MI, González-Chávez MM, Zapata-Morales JR, Mendoza-Macías CL, Carranza-Álvarez C, Maldonado-Miranda JJ, Deveze-Álvarez MA, Alonso-Castro AJ. Chemical characterization, pharmacological effects, and toxicity of an ethanol extract of Celtis pallida Torr. (Cannabaceae) aerial parts. J Ethnopharmacol. 2018 Mar 12;219:126-132. doi: 10.1016/j.jep.2018.03.014. [Epub ahead of print] PubMed PMID: 29545209.

13: Mekonnen B, Asrie AB, Wubneh ZB. Antidiarrheal Activity of 80% Methanolic Leaf Extract of Justicia schimperiana. Evid Based Complement Alternat Med. 2018 Feb 6;2018:3037120. doi: 10.1155/2018/3037120. eCollection 2018. PubMed PMID: 29541140; PubMed Central PMCID: PMC5818970.

14: Meneguelli de Souza LC, Carvalho LP, Araújo JS, Melo EJT, Machado OLT. Cell toxicity by ricin and elucidation of mechanism of Ricin inactivation. Int J Biol Macromol. 2018 Jul 1;113:821-828. doi: 10.1016/j.ijbiomac.2018.03.024. Epub 2018 Mar 6. PubMed PMID: 29522821.

15: Rachmawati H, Arvin YA, Asyarie S, Anggadiredja K, Tjandrawinata RR, Storm G. Local sustained delivery of bupivacaine HCl from a new castor oil-based nanoemulsion system. Drug Deliv Transl Res. 2018 Mar 7. doi: 10.1007/s13346-018-0497-5. [Epub ahead of print] PubMed PMID: 29516407.

16: Nabavizadeh M, Abbaszadegan A, Khodabakhsi A, Ahzan S, Mehrabani D. Efficiency of Castor Oil as a Storage Medium for Avulsed Teeth in Maintaining the Viability of Periodontal Ligament Cells. J Dent (Shiraz). 2018 Mar;19(1):28-33. PubMed PMID: 29492413; PubMed Central PMCID: PMC5817340.

17: Mahamed RR, Maganhin CC, Sasso GRS, de Jesus Simões M, Baracat MCP, Baracat EC, Soares- JM Jr. Metformin improves ovarian follicle dynamics by reducing theca cell proliferation and CYP-17 expression in an androgenized rat model. J Ovarian Res. 2018 Mar 1;11(1):18. doi: 10.1186/s13048-018-0392-1. PubMed PMID: 29490689; PubMed Central PMCID: PMC5831207.

18: Rtibi K, Selmi S, Grami D, Amri M, Sebai H, Marzouki L. Opposite Effect of Opuntia ficus-indica L. Juice Depending on Fruit Maturity Stage on Gastrointestinal Physiological Parameters in Rat. J Med Food. 2018 Feb 28. doi: 10.1089/jmf.2017.0121. [Epub ahead of print] PubMed PMID: 29489444.

19: Jiang J, Jin W, Peng Y, Liang X, Li S, Wei L, Lei Z, Li L, Chang M. The role of Cortistatin-14 in the gastrointestinal motility in mice. Pharmacol Rep. 2018 Apr;70(2):355-363. doi: 10.1016/j.pharep.2017.09.004. Epub 2017 Sep 18. PubMed PMID: 29477944.

20: Skoczen P, Sawicki W, Konkol A. INFLUENCE OF MICROCRYSTALLINE CELLULOSE MODIFICATION ON THE PHYSICAL PARAMETERS' STABILITY OF DIRECTLY COMPRESSED PLACEBO TABLETS. Acta Pol Pharm. 2017 Jan;74(1):267-275. PubMed PMID: 29474781.